3-Ethyl-d5-toluene
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Overview
Description
Preparation Methods
The synthesis of 3-Ethyl-d5-toluene typically involves the deuteration of 3-ethyl toluene. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents
Chemical Reactions Analysis
Scientific Research Applications
3-Ethyl-d5-toluene is primarily used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable in mass spectrometry studies, where it can be used as an internal standard to improve the accuracy and precision of measurements . Additionally, it may be used in studies involving the metabolic pathways of aromatic hydrocarbons and their derivatives .
Mechanism of Action
The mechanism of action of 3-Ethyl-d5-toluene in research applications is primarily related to its role as a stable isotope-labeled compound. In mass spectrometry, it serves as an internal standard, allowing for the accurate quantification of target compounds by compensating for variations in sample preparation and analysis . The deuterium atoms in the compound provide a distinct mass difference, which can be easily detected and measured.
Comparison with Similar Compounds
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
Toluene-d8: A fully deuterated form of toluene, used similarly in mass spectrometry as an internal standard.
Ethylbenzene-d10: Another deuterated aromatic hydrocarbon, used in similar research applications.
Xylene-d10: A deuterated form of xylene, also used in mass spectrometry and other analytical techniques.
The uniqueness of this compound lies in its specific structure, which includes both an ethyl group and deuterium atoms, making it particularly useful for studies involving the metabolism and chemical behavior of ethyl-substituted aromatic compounds .
Properties
Molecular Formula |
C9H12 |
---|---|
Molecular Weight |
125.22 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)C |
Canonical SMILES |
CCC1=CC=CC(=C1)C |
Origin of Product |
United States |
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